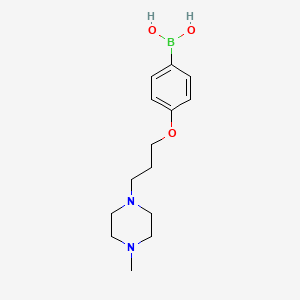

4-(3-(4-Methylpiperazin-1-yl)propoxy)phenylboronic acid

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one were synthesized by the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol .

Molecular Structure Analysis

The molecular structure of “4-(3-(4-Methylpiperazin-1-yl)propoxy)phenylboronic acid” can be represented by the InChI string: InChI=1S/C15H22N2O3/c1-16-8-10-17 (11-9-16)7-2-12-20-14-5-3-13 (4-6-14)15 (18)19/h3-6H,2,7-12H2,1H3, (H,18,19) .

Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 278.35 g/mol . The compound has a topological polar surface area of 53 Ų and a complexity of 296 . It has a rotatable bond count of 6 and a hydrogen bond donor count of 1 .

Applications De Recherche Scientifique

Benzoxaboroles: Synthesis and Applications

Benzoxaboroles, derivatives of phenylboronic acids, have been studied for their unique properties and applications. These compounds have been investigated for their role as building blocks in organic synthesis, their biological activity, and their potential in clinical trials. Benzoxaboroles can also bind hydroxyl compounds, making them useful as molecular receptors for sugars and glycoconjugates (Adamczyk-Woźniak et al., 2009).

Electrochemical Biosensors Based on Phenylboronic Acid Derivatives

Recent progress in the development of electrochemical biosensors has highlighted the use of phenylboronic acid (PBA) and its derivatives. These substances are known for their selective binding to diols, enabling the construction of glucose sensors among other applications. PBA-modified electrodes have been explored for the detection of various compounds, showcasing the versatility and potential of phenylboronic acid derivatives in biosensing technologies (Anzai, 2016).

Drug Delivery Applications

Phenylboronic acid derivatives have also been examined for their potential in drug delivery systems. Research into pH- and sugar-sensitive layer-by-layer films and microcapsules has demonstrated their applicability in releasing drugs in response to specific biological triggers. This research aims to develop more precise and controlled drug delivery mechanisms, highlighting the importance of phenylboronic acid derivatives in pharmaceutical applications (Sato et al., 2011).

Orientations Futures

The future directions for “4-(3-(4-Methylpiperazin-1-yl)propoxy)phenylboronic acid” could involve further studies on its potential applications in various fields of research and industry. Additionally, further exploration of its synthesis, chemical reactions, and mechanism of action could provide valuable insights .

Mécanisme D'action

Target of Action

Similar compounds have been found to interact with cholinesterase enzymes (ache and bche) .

Mode of Action

It’s suggested that similar compounds establish important interactions with the main residues of the target enzymes .

Biochemical Pathways

Similar compounds have been found to exhibit good antibacterial activity among piperazine chrome-2-one compounds with the protein (pdb id 1xdq) .

Result of Action

Similar compounds have been found to exhibit good antibacterial activity .

Propriétés

IUPAC Name |

[4-[3-(4-methylpiperazin-1-yl)propoxy]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23BN2O3/c1-16-8-10-17(11-9-16)7-2-12-20-14-5-3-13(4-6-14)15(18)19/h3-6,18-19H,2,7-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZCJFUYHXMZFPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)OCCCN2CCN(CC2)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23BN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

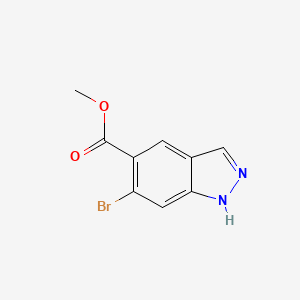

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

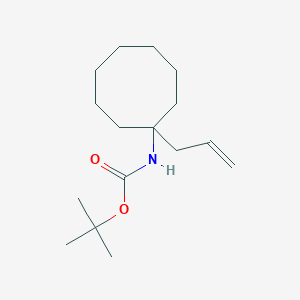

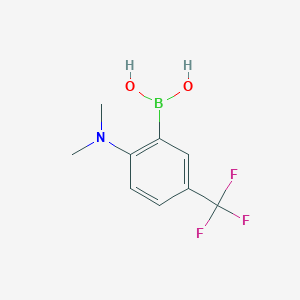

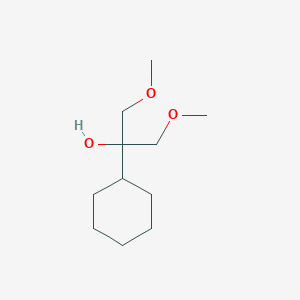

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,5-Diazabicyclo[3.2.2]nonane-6-carbonitrile](/img/structure/B1434075.png)

![Methyl trans-3-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride](/img/structure/B1434077.png)

![1-[(3-Methylbenzyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B1434092.png)